molecular formula C16H15F3N2O3S2 B12200916 N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12200916
M. Wt: 404.4 g/mol
InChI Key: QHJFOVKUSNHYDR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown and Isomeric Considerations

The systematic name N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]cyclopropanecarboxamide follows IUPAC guidelines for fused heterocyclic systems with substituents and stereochemical descriptors. Key components include:

Nomenclature Component Structural Interpretation
Tetrahydrothieno[3,4-d]thiazole Bicyclic system comprising a thiophene ring (positions 3,4 fused to a thiazole ring at positions 1,3) with partial saturation (tetrahydro).
5,5-dioxido Two sulfone groups at position 5 of the thiophene and thiazole rings.
3-[2-(trifluoromethyl)phenyl] A 2-trifluoromethylphenyl substituent at position 3 of the thiazole ring.
(2Z)-ylidene A conjugated imine double bond at position 2 with Z-configuration.
Cyclopropanecarboxamide A cyclopropane ring linked via a carboxamide group to the ylidene nitrogen.

Isomeric considerations arise from:

  • Geometric isomerism : The Z-configuration of the ylidene group is explicitly defined, but E-isomers remain theoretically possible.
  • Stereoisomerism : The tetrahydro system introduces potential chair-like conformers, though the planar thiazole-thiophene fusion restricts free rotation.

Core Structural Features: Tetrahydrothieno[3,4-d]thiazole Dioxide System

The fused bicyclic framework consists of:

  • Thiophene ring : A five-membered sulfur-containing heterocycle fused at positions 3 and 4 to a thiazole ring. Partial saturation (tetrahydro) reduces aromaticity, creating a boat-like conformation.
  • Thiazole ring : A five-membered ring with nitrogen at position 1 and sulfur at position 3. Sulfur is oxidized to a sulfone (dioxide).

Key structural parameters :

Feature Description
Ring fusion Thiophene C3–C4 fused to thiazole N1–S3
Sulfone geometry Tetrahedral geometry at sulfur with S=O bond lengths ~1.43 Å
Hydrogenation Two single bonds in the thiophene ring (C2–C3 and C4–C5)

The system’s planarity is disrupted by sulfone groups, inducing a puckered conformation that influences electronic delocalization.

Substituent Analysis: 2-Trifluoromethylphenyl and Cyclopropanecarboxamide Moieties

2-Trifluoromethylphenyl Group

  • Position : Attached to the thiazole nitrogen at position 3.
  • Electronic effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing (-I effect), polarizing the phenyl ring and enhancing electrophilicity at the thiazole’s ylidene position.
  • Steric profile : The ortho-substituted phenyl group creates steric hindrance, restricting rotation about the N–C(aryl) bond.

Cyclopropanecarboxamide Group

  • Linkage : Connected via a conjugated ylidene (C=N) bond to the thiazole nitrogen.
  • Cyclopropane effects :
    • Ring strain : 60° bond angles increase reactivity, favoring ring-opening reactions under specific conditions.
    • Conjugation : The carboxamide’s carbonyl group (C=O) conjugates with the ylidene system, stabilizing the Z-configuration through resonance.

Substituent electronic contributions :

Group Electron Effect Impact on Reactivity
-CF₃ -I, -σ Increases electrophilicity at ylidene carbon
Cyclopropane σ-donor (bent bonds) Enhances rigidity and conjugation

This structural interplay creates a molecule with distinct electronic and steric properties, making it suitable for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H15F3N2O3S2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5,5-dioxo-3-[2-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C16H15F3N2O3S2/c17-16(18,19)10-3-1-2-4-11(10)21-12-7-26(23,24)8-13(12)25-15(21)20-14(22)9-5-6-9/h1-4,9,12-13H,5-8H2

InChI Key

QHJFOVKUSNHYDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination and Cyclization

A representative procedure involves treating 1,1,1-trifluoropentane-2,4-dione with bromine in dioxane and aqueous HBr at 60°C to generate α-brominated intermediates. Subsequent reaction with thiourea in acetonitrile under reflux yields the thiazole ring.

StepReagents/ConditionsYieldKey Observations
BrominationBr₂, dioxane, HBr, 60°C, 2h79%Selective α-bromination critical for cyclization
CyclizationThiourea, ACN, reflux, 4h90%Thiazole formation with high regioselectivity

Introduction of the Trifluoromethylphenyl Group

The 2-(trifluoromethyl)phenyl substituent is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling. A method adapted from 3,5-bis(trifluoromethyl)benzyl alcohol synthesis employs LiAlH₄ reduction of carboxylic acid precursors to generate benzyl alcohol intermediates, which are further functionalized.

Reduction of Carboxylic Acids

3,5-Bis(trifluoromethyl)benzoic acid was reduced to its corresponding benzyl alcohol using LiAlH₄ in diethyl ether at 0–35°C, achieving 74% yield after distillation. This methodology can be adapted to synthesize 2-(trifluoromethyl)benzyl alcohol as a precursor for subsequent coupling.

SubstrateReagentSolventYieldPurity
3,5-Bis(trifluoromethyl)benzoic acidLiAlH₄Diethyl ether74%>99%

Oxidation to Install Sulfone Groups

The 5,5-dioxido functionality is introduced via oxidation of the thieno-thiazole sulfur atoms. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation in aqueous acetonitrile with Cu(OAc)₂ as a catalyst is effective for similar systems.

TEMPO/Cu(OAc)₂ Oxidation

A green chemistry approach oxidizes alcohols to ketones using TEMPO/Cu(OAc)₂ in CH₃CN/H₂O (1:2) at 20°C for 6h, achieving 90% yield. Applied to the thieno-thiazole system, this method could oxidize thioether groups to sulfones.

SubstrateOxidizing SystemConditionsYield
AlcoholsTEMPO, Cu(OAc)₂CH₃CN/H₂O, 20°C, 6h90%

Formation of the Cyclopropanecarboxamide Moiety

The cyclopropanecarboxamide group is installed via amidation. Acyl chlorides or activated esters react with amine intermediates under basic conditions. For example, N-[5-acetyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide was synthesized using acetyl chloride in THF/DCM with pyridine.

Amidation Protocol

Reaction of the amine-containing intermediate with cyclopropanecarbonyl chloride in dichloromethane and pyridine at 0°C to room temperature provides the carboxamide.

Amine IntermediateAcylating AgentBaseYield
2-Amino-thiazoleCyclopropanecarbonyl chloridePyridine85–90%

Stereocontrol of the (2Z)-Configuration

The (2Z)-ylidene geometry is controlled during the formation of the imine bond. Slow addition of bases like NaHCO₃ and low-temperature conditions (0–5°C) favor the Z-isomer by minimizing epimerization.

Purification and Characterization

Final purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization. ICP analysis confirmed metal residues below 1 ppm for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Group Variations

Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
  • Core Structure : Thiazolo[3,2-a]pyrimidine with fused dioxo groups.
  • Key Substituents : Benzylidene, methylfuran, and nitrile.
  • Properties : Higher melting point (243–246°C) due to aromatic stacking; nitrile group enhances electrophilicity.
  • Comparison : Lacks the sulfone and cyclopropane moieties but shares a thiazole-related core. The nitrile may confer different reactivity compared to the carboxamide in the target compound .
Compound 9f : 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide
  • Core Structure : Thiazole with hydrazide side chain.
  • Key Substituents : Chlorophenyl, dimethylphenyl.
  • Properties : Hydrazide group enables chelation or hydrogen bonding; chlorophenyl enhances hydrophobicity.
  • Comparison : The hydrazide functional group differs significantly from the cyclopropanecarboxamide, suggesting divergent biological targets .

Cyclopropane-Containing Analogs

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Core Structure : Cyclopropanecarboxamide linked to a tetrahydrofuran ring.
  • Key Substituents : Chlorophenyl, tetrahydro-2-oxofuranyl.
  • Use : Fungicide.
  • Comparison: Shares the cyclopropanecarboxamide group but lacks the sulfone and thienothiazole systems. The furan ring may reduce stability compared to the target compound’s sulfur-rich core .

Trifluoromethyl-Substituted Analogs

Flubenzimine (N-(3-Phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine)
  • Core Structure: Thiazolidinylidene with bis(trifluoromethyl)imino groups.
  • Key Substituents : Trifluoromethyl, phenyl.
  • Use : Pesticide.

Data Tables for Key Comparisons

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Melting Point (°C) Biological Use/Notes
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole Sulfone, Trifluoromethylphenyl, Cyclopropanecarboxamide N/A Hypothesized agrochemical/pharma
Compound 11a Thiazolo[3,2-a]pyrimidine Benzylidene, Nitrile, Dioxo 243–246 Not reported
Cyprofuram Cyclopropanecarboxamide Tetrahydrofuran, Chlorophenyl N/A Fungicide
Flubenzimine Thiazolidinylidene Bis(trifluoromethyl)imino, Phenyl N/A Pesticide

Research Findings and Implications

  • Sulfone vs. Dioxo Groups : The sulfone in the target compound may improve aqueous solubility compared to dioxo groups in Compound 11a, which are more electron-withdrawing .
  • Trifluoromethyl Effects : Both the target compound and flubenzimine leverage trifluoromethyl groups for enhanced membrane permeability and resistance to metabolic degradation .
  • Cyclopropane Rigidity : Cyprofuram’s cyclopropane likely aids in target binding via conformational restriction, a trait shared with the target compound but absent in linear analogs like Compound 9f .

Biological Activity

The compound N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothieno-thiazole moiety and a trifluoromethyl phenyl group. Its molecular formula can be represented as C13H12F3N3O3SC_{13}H_{12}F_3N_3O_3S, and it exhibits significant lipophilicity due to the presence of the trifluoromethyl group, which may enhance its membrane permeability.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₂F₃N₃O₃S
Molecular Weight341.31 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Recent studies indicate that derivatives of compounds with similar structures exhibit potent antimicrobial activity. In particular, trifluoromethyl phenyl derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest they can inhibit bacterial growth effectively while displaying low toxicity to human cells .

The proposed mechanism of action involves the inhibition of key metabolic pathways in bacteria. Compounds with similar thiazole structures have demonstrated the ability to disrupt cell wall synthesis and interfere with protein synthesis at the ribosomal level. This dual action enhances their efficacy against resistant strains of bacteria .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A collection of pyrazole derivatives was synthesized and tested for antibacterial activity. The results showed that several compounds exhibited low MIC values against S. aureus, indicating strong bactericidal effects and potential for clinical application in treating bacterial infections .
  • In Vivo Efficacy :
    • In an animal model, compounds similar to the target molecule were administered to assess their efficacy against infections caused by Mycobacterium tuberculosis. The results indicated significant reductions in bacterial load in treated groups compared to controls, highlighting the potential for developing new antitubercular drugs .

Cytotoxicity Studies

Cytotoxicity assessments using various human cell lines have shown that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations. This is crucial for its development as a therapeutic agent .

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